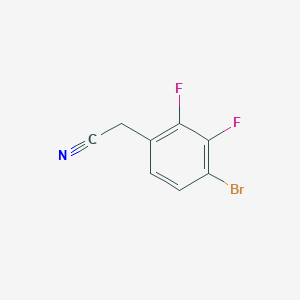
4-Bromo-2,3-difluorophenylacetonitrile
概要
説明
4-Bromo-2,3-difluorophenylacetonitrile is a chemical compound that is likely to be of interest in various chemical synthesis processes due to the presence of reactive functional groups such as the bromo and nitrile groups, as well as the difluorophenyl moiety. While the specific compound is not directly mentioned in the provided papers, related compounds and reactions can give insights into its potential reactivity and applications.
Synthesis Analysis
The synthesis of related brominated and fluorinated compounds often involves halogenation reactions, coupling reactions, or the use of organocatalysts. For instance, the synthesis of a compound with a bromophenyl group was achieved using a one-pot multicomponent reaction with an organocatalyst at room temperature, yielding a high product yield . Similarly, a bromoiodobenzene derivative was synthesized through a coupling reaction . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of halogenated compounds is crucial for their reactivity and potential applications. For example, the crystal structure of a related compound, 4'-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile, was determined using X-ray diffraction, revealing interactions such as aryl–perfluoroaryl stacking and halogen contacts that influence the packing of the molecules . These structural insights are important for understanding the physical properties and reactivity of this compound.
Chemical Reactions Analysis
Brominated and fluorinated compounds are known to participate in various chemical reactions. The photocatalytic reaction of a brominated compound with N-aryl amino acids to form difluoromethylidene-tetrahydroquinolines demonstrates the reactivity of the bromine atom in radical cyclization reactions . Additionally, the reactivity of a brominated acetophenone with different nucleophiles to form azaheterocycles indicates the potential for this compound to undergo similar condensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated and fluorinated compounds are influenced by the presence of halogen atoms. For instance, the crystal structure and intermolecular interactions can affect the material's properties, such as solubility and melting point . The reactivity of the bromine atom in halogenated compounds is also a key factor in their chemical properties, as seen in the synthesis of hexafluorobutanes from succinonitrile . These properties are essential for the practical application of this compound in chemical synthesis.
科学的研究の応用
Chemical Derivatization for Analysis : 4-Bromo-2,3-difluorophenylacetonitrile has been used in chemical derivatization. For example, 4'-bromo-2-hydroxyacetophenone trifluoromethanesulfonate ester (a related compound) has been utilized for preparing carboxylic acid 4'-bromophenacyl ester derivatives, aiding in spectrophotometric detection in high-performance liquid chromatography (Ingalls, Minkler, Hoppel, & Nordlander, 1984).
Electrochemical Studies : In electrochemical research, compounds like 4-bromoaniline (closely related to this compound) have been investigated for their oxidation properties in acetonitrile solution. This research helps in understanding the electrochemical behavior of brominated compounds (Kádár, Nagy, Karancsi, & Farsang, 2001).
Herbicide Resistance in Plants : Research has also explored the use of specific nitrilase genes in plants for herbicide resistance. Bromoxynil, a herbicide that this compound is structurally related to, has been a focus in this area. Transgenic plants expressing a bacterial detoxification gene have shown resistance to bromoxynil, offering insights into developing herbicide-resistant crops (Stalker, McBride, & Malyj, 1988).
Synthesis of Complex Organic Compounds : It has been used as a starting material or intermediate in the synthesis of complex organic structures. For instance, 4-substituted bromobenzoic acids have been reacted with 3-thienylacetonitrile to synthesize thieno[2,3-f]benzo[cd]indol-4-ones, an important class of organic compounds (Wang & Biehl, 1998).
Electrochemical Synthesis in Polymer Technology : In polymer technology, functionalized thiophenes containing electron withdrawing groups (similar to this compound) have been polymerized for use in electronic devices like organic photovoltaic devices (Cihaner & Önal, 2007).
Investigation of Mitochondrial Uncoupling : Halogenated pyrroles, structurally similar to this compound, have been studied for their role in mitochondrial uncoupling, which is significant in understanding the mode of action of certain insecticides (Black, Hollingworth, Ahammadsahib, Kukel, & Donovan, 1994).
Safety and Hazards
The safety information available indicates that 4-Bromo-2,3-difluorophenylacetonitrile is harmful . The hazard statement H302 is associated with this compound, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
作用機序
Target of Action
The primary targets of 4-Bromo-2,3-difluorophenylacetonitrile are currently unknown . This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Biochemical Pathways
Future research will likely focus on identifying these pathways and understanding their downstream effects .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown .
特性
IUPAC Name |
2-(4-bromo-2,3-difluorophenyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2N/c9-6-2-1-5(3-4-12)7(10)8(6)11/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTUHGYWAKOHTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC#N)F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901281577 | |
| Record name | 4-Bromo-2,3-difluorobenzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901281577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1627857-25-3 | |
| Record name | 4-Bromo-2,3-difluorobenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1627857-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2,3-difluorobenzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901281577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


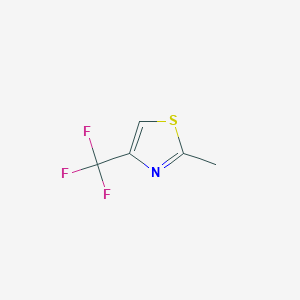
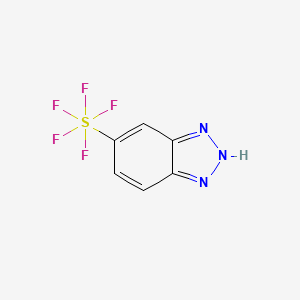
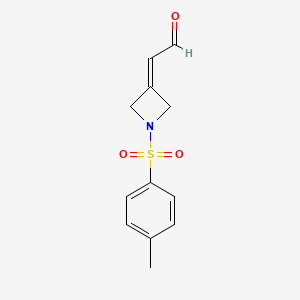

![3-Phenyl-6-(pentafluorosulfanyl)benzo[c]isoxazole](/img/structure/B3031069.png)
![3-(3-Methoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole](/img/structure/B3031070.png)
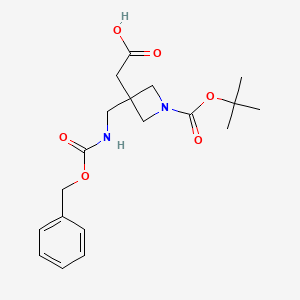
![3-(3-Methoxyphenyl)-6-(pentafluorosulfanyl)benzo[c]isoxazole](/img/structure/B3031072.png)
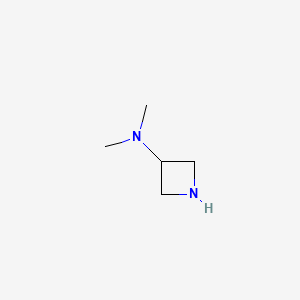
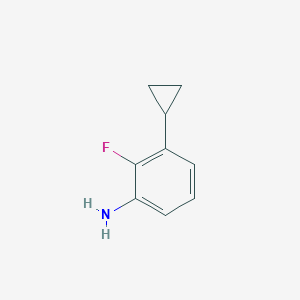
![Tert-butyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3031075.png)
![1-(2-Chloroethyl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B3031077.png)
